molecular formula C20H19NO4 B11412214 6-ethyl-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide

6-ethyl-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11412214
M. Wt: 337.4 g/mol
InChI Key: XSLDPYVIPZOAGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ETHYL-N-[(4-METHOXYPHENYL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHYL-N-[(4-METHOXYPHENYL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the chromene core. This intermediate is then subjected to further reactions, including amide formation with 4-methoxybenzylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-ETHYL-N-[(4-METHOXYPHENYL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

6-ETHYL-N-[(4-METHOXYPHENYL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It can be used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-ETHYL-N-[(4-METHOXYPHENYL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-(2,4-bis(di(4-methoxyphenyl)methyl)-6-methylphenyl)-6-(1-(arylimino)ethyl)pyridine-cobalt dichloride

Uniqueness

6-ETHYL-N-[(4-METHOXYPHENYL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE stands out due to its unique chromene core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

6-ethyl-N-[(4-methoxyphenyl)methyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H19NO4/c1-3-13-6-9-18-16(10-13)17(22)11-19(25-18)20(23)21-12-14-4-7-15(24-2)8-5-14/h4-11H,3,12H2,1-2H3,(H,21,23)

InChI Key

XSLDPYVIPZOAGB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC3=CC=C(C=C3)OC

Origin of Product

United States

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